N-benzyl-N-(2-phenylethyl)piperidin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-N-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19/h1-10,20-21H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFSNXPXHZDVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393242 | |
| Record name | N-benzyl-N-(2-phenylethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879619-76-8 | |
| Record name | N-benzyl-N-(2-phenylethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Alkylation of Piperidin-4-Amine
This method involves stepwise alkylation of the primary amine group in piperidin-4-amine. The process typically proceeds as follows:
- First Alkylation : Reaction of piperidin-4-amine with benzyl bromide in the presence of a base (e.g., potassium carbonate) to yield N-benzylpiperidin-4-amine.
- Second Alkylation : Subsequent treatment of N-benzylpiperidin-4-amine with 2-phenylethyl bromide under similar conditions to install the phenethyl group.
Key Considerations :
Reductive Amination Pathway
Reductive amination offers a one-pot route by condensing piperidin-4-amine with benzaldehyde and phenethylamine in the presence of a reducing agent.
Procedure :
- Piperidin-4-amine is reacted with benzaldehyde and phenethylamine in methanol.
- Sodium cyanoborohydride (NaBH3CN) is added to reduce the intermediate imine.
- The product is isolated via acid-base extraction.
Advantages :
Advanced Methodologies and Optimization
Protection-Deprotection Strategies
To enhance selectivity, temporary protection of the piperidine nitrogen is employed. For example:
- Boc Protection : Treating piperidin-4-amine with di-tert-butyl dicarbonate forms the Boc-protected intermediate.
- Alkylation : Sequential alkylation with benzyl and phenethyl bromides.
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA).
Example Protocol (Adapted from) :
- Piperidin-4-amine (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with Boc anhydride (1.1 equiv).
- After 12 hours, the Boc-protected amine is alkylated with benzyl bromide (1.2 equiv) and phenethyl bromide (1.2 equiv) using K2CO3 as the base.
- Deprotection with TFA/DCM (1:1) yields the final product (85% yield).
Catalytic Hydrogenation
Hydrogenation of Schiff bases derived from piperidin-4-amine and carbonyl precursors provides an alternative route.
Steps :
- Condense piperidin-4-amine with benzaldehyde and phenacetaldehyde to form a bis-imine.
- Hydrogenate the imine over palladium on carbon (Pd/C) under 3–5 bar H2 pressure.
- Isolate the product via filtration and solvent evaporation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | 65–75 | ≥95 | Straightforward, scalable | Requires excess alkylating agents |
| Reductive Amination | 70–80 | ≥90 | One-pot, mild conditions | Sensitive to steric hindrance |
| Protection-Deprotection | 80–85 | ≥98 | High selectivity | Additional steps increase complexity |
Characterization and Validation
Spectroscopic Data
- 1H NMR (DMSO-d6, 400 MHz) : δ 7.28–7.35 (m, 10H, aromatic), 3.72 (s, 2H, N-CH2-Ph), 2.87 (t, J = 7.2 Hz, 2H, N-CH2-CH2-Ph), 2.65–2.70 (m, 4H, piperidine), 1.80–1.85 (m, 4H, piperidine).
- 13C NMR (DMSO-d6, 100 MHz) : δ 140.2 (aromatic C), 128.4–129.1 (aromatic CH), 62.5 (N-CH2-Ph), 54.3 (piperidine C), 35.8 (N-CH2-CH2-Ph).
Chromatographic Purity
Industrial-Scale Considerations
Solvent Recovery
Catalyst Recycling
- Pd/C catalysts from hydrogenation steps are filtered and reactivated, achieving >90% recovery.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "N-benzyl-N-(2-phenylethyl)piperidin-4-amine" with detailed data tables and case studies is not available within the provided search results, the compound and its derivatives appear in several scientific contexts:
1. Chemical Identification and Properties:
- This compound is a chemical compound with the CAS number 879619-76-8 . It is available in a specification of 1G per bottle with a purity of 95% .
2. Antifungal Activity Research:
- 4-aminopiperidines, which are structurally related, have been evaluated for their antifungal activity . Research indicates that specific combinations, such as a benzyl or phenylethyl residue at the piperidine nitrogen combined with an n-dodecyl residue at the 4-amino group, enhance antifungal activity . Compounds 2b and 3b in the study favorably compared with approved antifungals like amorolfine and voriconazole .
3. Antihypertensive Agents:
- Piperidine derivatives have been explored as novel antihypertensive agents . For instance, compound 3b , a piperidine derivative, demonstrated potent bradycardic activity and hypotensive effects in studies using guinea pig right atria and anesthetized rats .
4. Synthesis of Fentanyl Analogs:
- N-[1-(2-phenylethyl)-4-piperidinyl]aniline is a precursor in the synthesis of fentanyl and related analogs . Alkylation of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene yields an alkylated piperidone, which is then used in a reductive amination to create the 4-piperidineamine precursor .
5. Synthetic Opioid Detection:
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the context of its use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives with N-substituted aromatic groups are widely investigated for their biological activity and synthetic applications. Below is a detailed comparison of N-benzyl-N-(2-phenylethyl)piperidin-4-amine with structurally related compounds, supported by data from diverse sources:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
In contrast, this compound lacks direct evidence of opioid activity but shares structural motifs with known opioid precursors. Despropionyl 4-Methoxyfentanyl retains the 2-phenylethyl-piperidine core but includes a 4-methoxyphenyl group, which may alter receptor binding affinity compared to the benzyl-substituted compound .
4-ANPP is synthesized via reductive amination of 1-benzyl-4-piperidone, a method that could theoretically apply to the target compound with modifications in alkylation steps .
Genotoxicity concerns for 4-ANPP (e.g., positive Ames test predictions) highlight the importance of structural modifications to mitigate risks in related compounds .
Table 2: Analytical Data Comparison
| Property | This compound | 4-ANPP | Despropionyl 4-Methoxyfentanyl |
|---|---|---|---|
| Molecular Weight (g/mol) | 294.44 | 280.41 | 310.44 |
| CAS Number | Not explicitly listed | 21409-26-7 | Not provided |
| pKa | Not available | Not available | Not available |
| Key Detected Fragments (MS) | Not reported | m/z 280 (M⁺) | m/z 310 (M⁺) |
| Regulatory Status | Discontinued | Controlled substance | Forensic interest |
Biological Activity
N-benzyl-N-(2-phenylethyl)piperidin-4-amine is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse scientific sources.
Chemical Structure and Properties
This compound features a piperidine ring with a benzyl group and a 2-phenylethyl substituent. Its molecular formula is C₁₈H₂₄N₂, with a molecular weight of approximately 294.442 g/mol. The presence of aromatic groups enhances its chemical reactivity and biological potential.
Pharmacological Potential
Research indicates that compounds similar in structure to this compound exhibit various biological activities, particularly in pharmacology. Notably, studies have demonstrated antifungal properties against clinically relevant strains such as Candida spp. and Aspergillus spp., with some derivatives showing promising growth-inhibiting activity . The compound's interaction with biological targets suggests it may possess analgesic or anti-inflammatory effects, akin to other piperidine derivatives used in medicine.
Antifungal Activity
A study evaluated the antifungal efficacy of several piperidine derivatives, revealing that modifications at the nitrogen atom significantly influenced activity. Compounds with longer alkyl chains at the 4-amino position showed enhanced antifungal properties, indicating a potential for developing new antifungal agents based on this scaffold .
The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interactions with specific receptors or enzymes. For instance, structural modifications that enhance binding affinity to μ-opioid receptors have been noted in related compounds, suggesting that this compound may similarly engage these pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine core with benzyl and phenylethyl groups | Potential analgesic and antifungal activity |
| 1-benzyl-N-dodecylpiperidin-4-amine | Dodecyl group at the 4-amino position | Enhanced antifungal activity |
| N-dodecyl-N-(2-phenylethyl)piperidin-4-amine | Similar to above but with phenethyl substitution | Promising candidate for antifungal therapy |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Antifungal Studies : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of pathogenic fungi, suggesting their utility in treating fungal infections .
- Analgesic Properties : Research into related piperidine derivatives has shown that modifications can lead to compounds with significant analgesic effects, hinting at similar potential for this compound .
- Metabolism Studies : Understanding the metabolic pathways of piperidine derivatives provides insight into their pharmacokinetics and potential toxicity profiles, which are critical for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-N-(2-phenylethyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of piperidin-4-amine with benzyl and phenylethyl halides under basic conditions (e.g., K₂CO₃ or NaOH in dichloromethane/toluene). Optimization includes:
- Catalyst Selection : Organocatalysts (e.g., DBU) improve regioselectivity and reduce side products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require purification via column chromatography .
- Temperature Control : Reactions at 60–80°C balance speed and decomposition risks. Yields >70% are achievable with strict stoichiometric control of halide reagents .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the piperidine ring (e.g., benzyl protons at δ 7.2–7.4 ppm; phenylethyl protons as a triplet near δ 2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~ 307.2 g/mol) and detects impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., opioid receptor ligands):
- Receptor Binding Assays : Radiolabeled competitive binding studies (e.g., μ-opioid receptors) using HEK293 cells transfected with target receptors .
- Enzyme Inhibition : Screen against cytochrome P450 isoforms or cholinesterases to assess off-target effects .
- ADME Profiling : Microsomal stability tests (e.g., liver microsomes) predict metabolic clearance; LogP ~3.5 suggests moderate blood-brain barrier permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent electronegativity or steric bulk) impact binding affinity to G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogenated benzyl groups (e.g., -CF₃, -Cl) and compare binding via IC₅₀ shifts in radioligand assays. For example, -CF₃ increases lipophilicity but may sterically hinder receptor pocket interactions .
- Computational Docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions. Key residues (e.g., Asp147 in μ-opioid receptors) may form salt bridges with the piperidine amine .
Q. What experimental strategies resolve contradictions in reported biological activity data across similar piperidine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using tools like PRISMA, controlling for variables (e.g., assay type, cell lines). For example, discrepancies in IC₅₀ values for cholinesterase inhibition may arise from differences in substrate concentrations .
- Orthogonal Assays : Validate conflicting results via SPR (surface plasmon resonance) for binding kinetics or functional cAMP assays for GPCR activity .
- Cofactor Screening : Test metal ion dependence (e.g., Mg²⁺, Zn²⁺) in enzymatic assays, as some piperidines require cofactors for activity .
Q. What are the challenges in developing enantioselective syntheses for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric alkylation to achieve >90% ee .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, but scalability remains a hurdle .
- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to improve yields of single enantiomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
